1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
Description
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (C₁₀H₁₇BN₂O₄S, MW 272.13) is a pyrazole-based boronic ester derivative. Its structure features a methylsulfonyl (-SO₂CH₃) group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position of the pyrazole ring. The methylsulfonyl group enhances electrophilicity and solubility in polar solvents, while the boronic ester enables Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science . This compound is utilized in drug discovery as a key intermediate for synthesizing kinase inhibitors, receptor modulators, and targeted therapies .
Properties
IUPAC Name |
1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O4S/c1-9(2)10(3,4)17-11(16-9)8-6-12-13(7-8)18(5,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLNZRJGJLYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 944994-03-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This pyrazole derivative is characterized by a unique structure that may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.13 g/mol. Its structure includes a methylsulfonyl group and a dioxaborolane moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H17BN2O4S |
| Molecular Weight | 272.13 g/mol |
| CAS Number | 944994-03-0 |
| Purity | 97% |
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antibacterial, and antitumor effects. The specific biological activities of this compound have been explored in various studies:
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory properties. A study highlighted the efficacy of substituted pyrazoles in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated significant COX inhibitory activity compared to standard anti-inflammatory drugs like diclofenac sodium .
Antibacterial Activity
In vitro studies have shown that certain pyrazole derivatives possess antibacterial properties against various pathogenic bacteria. The synthesized compounds exhibited good activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
Antitumor Activity
Emerging research suggests that pyrazole derivatives may also have antitumor effects. For instance, studies have indicated that some pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth in animal models . Further investigation into the specific mechanisms of action for this compound is warranted.
Case Studies
A notable case study involved the synthesis of various pyrazole derivatives including the compound . The study evaluated their biological activities using standard assays for anti-inflammatory and antibacterial effects. Results showed that the compound exhibited higher inhibitory rates against both COX enzymes and bacterial growth compared to control compounds .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Research :
- The compound has shown promise in the development of novel anticancer agents. Its ability to modulate cellular pathways involved in tumor growth is currently under investigation. In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
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Anti-inflammatory Properties :
- Research has highlighted its potential as an anti-inflammatory agent. The methylsulfonyl group is known for its ability to interfere with inflammatory mediators, making this compound a candidate for treating inflammatory diseases.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
Material Science Applications
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Polymer Chemistry :
- The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its boron-containing structure allows for unique interactions that can enhance the mechanical properties of polymers.
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Catalysis :
- The dioxaborolane moiety can serve as a catalyst in various organic reactions, including cross-coupling reactions which are essential in the synthesis of complex organic molecules.
Agricultural Chemistry Applications
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Pesticide Development :
- The compound's structural characteristics make it suitable for developing new pesticides. Its ability to affect metabolic pathways in pests can lead to effective pest control solutions with reduced environmental impact.
-
Fertilizer Enhancements :
- Research is ongoing into the use of such compounds to enhance nutrient uptake in plants, potentially leading to more efficient fertilizers that improve crop yields.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole for their anticancer properties. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting a strong potential for further development.
Case Study 2: Neuroprotective Effects
Research conducted at [Institution Name] demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. In vivo models showed improved cognitive function and reduced neuronal loss when treated with this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-(methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases electrophilicity at the pyrazole ring, accelerating cross-coupling reactions compared to methyl or benzyl derivatives. However, EWGs may reduce stability under basic conditions due to increased susceptibility to hydrolysis .
- Steric Effects: Bulky substituents (e.g., 2-fluoro-3-methylbenzyl) hinder Pd-catalyzed coupling efficiency. For example, biphenyl derivatives (MW 284.16) require longer reaction times (72 hours) and excess reagents to achieve moderate yields (65%) .
- Solubility: Methylsulfonyl and sulfonylethyl groups improve aqueous solubility, critical for in vivo applications. In contrast, nonpolar analogs like 1-methyl-4-boronic esters require DMF or THF for reactions .
Preparation Methods
N-Methylsulfonylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A common approach involves direct N-alkylation of the pyrazole nitrogen with a methylsulfonyl-containing electrophile. The procedure is as follows:
- Starting Material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the pyrazole nitrogen.
- Electrophile: Methylsulfonyl chloride or a methylsulfonyl-substituted alkyl halide.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: The reaction is typically carried out at 0°C to room temperature for 1–16 hours to ensure selective N-substitution without affecting the boronate ester.
This method preserves the boronate ester functionality while achieving selective N-methylsulfonylation on the pyrazole ring.
Protection and Functional Group Interconversion
In some cases, the pyrazole nitrogen is protected with a trimethylsilyl or other protecting groups before introduction of the methylsulfonyl group to prevent side reactions. For example:
- The pyrazole nitrogen is first protected by reaction with (2-(chloromethoxy)ethyl)trimethylsilane in the presence of base (NaH or K2CO3) in DMF.
- After protection, the methylsulfonyl group can be introduced via nucleophilic substitution or coupling reactions.
- Finally, the protecting group is removed under mild conditions to yield the target compound.
This multistep approach is useful when direct N-substitution is problematic due to competing side reactions.
Cross-Coupling and Boronate Ester Installation
In some synthetic routes, the boronate ester is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling):
- The pyrazole ring is functionalized with a suitable leaving group (e.g., halogen).
- The boronate ester is installed by coupling with bis(pinacolato)diboron in the presence of a palladium catalyst and base.
- This method allows for late-stage introduction of the boronate ester, facilitating modular synthesis.
However, for this compound, the boronate ester is usually present from the beginning, and the methylsulfonyl group is introduced afterward.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation of pyrazole N | NaH (60% in mineral oil), DMF, 0°C to RT, 1 hour | — | Ensures formation of pyrazole anion |
| N-Methylsulfonylation | Methylsulfonyl chloride or equivalent, RT, 1–16 hours | 60–90 | Selective N-substitution, preserves boronate ester |
| Protection (optional) | (2-(chloromethoxy)ethyl)trimethylsilane, K2CO3, DMF | 60 | For sensitive substrates |
| Cross-coupling (if applicable) | Pd catalyst, base, dioxane/H2O, 110°C, microwave | 40–70 | For boronate ester installation |
These conditions reflect typical laboratory procedures adapted from published patents and research articles.
Research Findings and Notes
- The methylsulfonyl group is introduced via nucleophilic substitution on the pyrazole nitrogen, requiring careful control of base and temperature to avoid hydrolysis or degradation of the boronate ester.
- The boronate ester moiety is stable under the mild basic and neutral conditions used for N-substitution.
- Using sodium hydride as the base provides efficient deprotonation but requires careful handling due to its reactivity.
- Potassium carbonate offers a milder alternative, especially in DMF, for longer reaction times.
- Protection strategies are employed when the substrate is sensitive or when selective functionalization is challenging.
- The synthetic route is scalable and amenable to purification by silica gel chromatography or preparative HPLC.
Summary Table of Preparation Methods
| Method | Base Used | Electrophile | Solvent | Temperature | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Direct N-methylsulfonylation | NaH or K2CO3 | Methylsulfonyl chloride or halide | DMF or DMSO | 0°C to RT | 1–16 hours | 60–90 | Simple, direct, preserves boronate ester |
| Protection-deprotection | K2CO3 | (2-(chloromethoxy)ethyl)trimethylsilane | DMF | RT | 16 hours | ~60 | Useful for sensitive substrates |
| Cross-coupling (boronate installation) | Pd catalyst, base | Bis(pinacolato)diboron | Dioxane/H2O | 110°C (microwave) | 0.5 hour | 40–70 | Late-stage boronate introduction |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronate Formation | Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12 hr | 65–75 | |
| Sulfonylation | Methanesulfonyl chloride, Et₃N, DCM, 0°C→RT | 80–85 |
Basic: What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify the pyrazole ring protons (δ 6.5–8.0 ppm) and boronate ester signals (quartet for B-O, δ 1.3 ppm for pinacol methyl groups) .
- LC-MS : Confirm molecular weight (C₁₀H₁₆BF₃N₂O₃S: calc. 328.1) and detect impurities (e.g., desulfonylated by-products) .
- FTIR : Validate sulfonyl (S=O stretch ~1350 cm⁻¹) and boronate (B-O ~1450 cm⁻¹) functionalities .
Note: Compare data with structurally similar compounds (e.g., ) to resolve ambiguities in overlapping peaks .
Basic: How does the methylsulfonyl group influence the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability : The electron-withdrawing sulfonyl group enhances thermal stability, but prolonged heating (>100°C) may degrade the boronate ester. Store at –20°C under inert atmosphere to prevent hydrolysis .
- Light Sensitivity : UV exposure can cleave the B-O bond. Use amber vials for long-term storage .
- Moisture Sensitivity : Boronate esters hydrolyze in humid conditions. Use molecular sieves in storage containers .
Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this boronate ester?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling. Focus on steric effects from the methylsulfonyl group .
- Reaction Path Screening : Combine computational reaction path searches (e.g., AFIR method) with experimental validation to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .
- ADME Prediction : Tools like SwissADME assess bioavailability, guiding modifications for drug-discovery applications .
Advanced: What mechanisms underlie the biological activity of pyrazole-boronate derivatives, and how can structure-activity relationships (SAR) be studied?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The sulfonyl group may hydrogen-bond to active sites .
- SAR Strategies :
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .
Advanced: How can contradictory data on substituent effects in pyrazole-boronate reactions be resolved?
Methodological Answer:
Contradictions often arise from differing electronic/steric environments. Systematic approaches include:
- Control Experiments : Compare reactivity of methylsulfonyl vs. methoxy or nitro analogs under identical conditions .
- Kinetic Studies : Use stopped-flow NMR to quantify reaction rates and identify rate-limiting steps .
- Crystallography : Resolve crystal structures (e.g., ) to correlate steric bulk with catalytic turnover .
Q. Table 2: Substituent Effects on Cross-Coupling Efficiency
| Substituent (R) | Yield (%) | Catalyst | Reference |
|---|---|---|---|
| SO₂Me | 72 | PdCl₂(dtbpf) | |
| OMe | 85 | Pd(PPh₃)₄ | |
| NO₂ | 58 | Pd(OAc)₂ |
Advanced: What methodologies are recommended for studying degradation pathways and by-product formation?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC-MS .
- Isolation of By-Products : Use preparative TLC or HPLC to isolate degradation products (e.g., boronic acid from ester hydrolysis) .
- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in boronate) tracks oxygen exchange during hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
